2,4,6,7-Tetramethylquinoline
Overview
Description
2,4,6,7-Tetramethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetramethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which utilizes aniline, glycerol, and sulfuric acid as the primary reactants. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield the quinoline derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the methyl groups at specific positions on the quinoline ring .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,7-Tetramethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
2,4,6,7-Tetramethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetramethylquinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2,2,4-Trimethylquinoline
- 2,4,6-Trimethylquinoline
- 2,4,7-Trimethylquinoline
Comparison: 2,4,6,7-Tetramethylquinoline is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in various fields .
Properties
IUPAC Name |
2,4,6,7-tetramethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-6-12-10(3)5-11(4)14-13(12)7-9(8)2/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWTWGXHWNHOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522114 | |
Record name | 2,4,6,7-Tetramethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72681-40-4 | |
Record name | 2,4,6,7-Tetramethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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